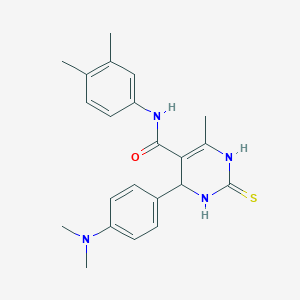
4-(4-(dimethylamino)phenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(dimethylamino)phenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C22H26N4OS and its molecular weight is 394.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(4-(dimethylamino)phenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide represents a novel class of tetrahydropyrimidine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitubercular research. The unique structure of this compound, characterized by its thioxo group and dimethylamino substituents, suggests a diverse range of biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study on pyrimidine derivatives demonstrated that modifications at specific positions can enhance antibacterial activity against pathogens such as E. coli and S. aureus. The presence of the thioxo group in our compound is hypothesized to contribute to its antimicrobial efficacy through mechanisms that disrupt microbial cell wall synthesis or function .
Antitubercular Activity
A notable study assessed the antitubercular activity of various tetrahydropyrimidine derivatives using the microplate AlamarBlue assay (MABA). The results indicated that compounds with similar structural motifs to our target compound showed promising activity against Mycobacterium tuberculosis at concentrations as low as 50 µg/mL . This suggests that our compound may also possess significant antitubercular properties.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure affect biological activity. In the case of tetrahydropyrimidines:
- Dimethylamino Group : Enhances solubility and may improve interaction with biological targets.
- Thioxo Group : Essential for antimicrobial activity; compounds lacking this group showed reduced efficacy.
- Substituents on Phenyl Rings : The position and nature of substituents significantly influence activity; for example, methyl substitutions often correlate with increased potency .
Case Studies
- Antimicrobial Efficacy : A study synthesized a series of 2-thiouracil derivatives and evaluated their antimicrobial activity. Compounds with a thiourea moiety exhibited potent activity against both bacterial and fungal strains, suggesting that similar modifications in our target compound could yield enhanced effects .
- Antitubercular Activity Assessment : In a comparative study involving various tetrahydropyrimidine derivatives, compounds structurally related to our target were tested against M. tuberculosis. Results indicated that specific substitutions led to increased inhibition rates, highlighting the importance of structural optimization in drug design .
Propiedades
IUPAC Name |
4-[4-(dimethylamino)phenyl]-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4OS/c1-13-6-9-17(12-14(13)2)24-21(27)19-15(3)23-22(28)25-20(19)16-7-10-18(11-8-16)26(4)5/h6-12,20H,1-5H3,(H,24,27)(H2,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOTZIFZBXHVEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)N(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














